(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

IUPAC Nomenclature and Stereochemical Configuration

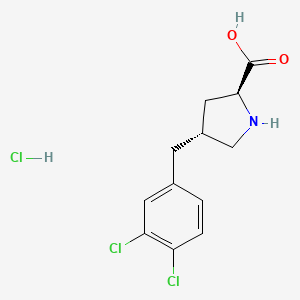

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting the precise stereochemical configuration at two asymmetric centers within the pyrrolidine ring system. The complete IUPAC designation is (2S,4R)-4-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride, which explicitly defines the absolute configuration at both the C-2 and C-4 positions. The stereochemical descriptors (2S,4R) indicate that the carboxylic acid group at position 2 adopts the S-configuration, while the dichlorobenzyl substituent at position 4 maintains the R-configuration according to Cahn-Ingold-Prelog priority rules.

The molecular structure features a five-membered pyrrolidine ring serving as the core scaffold, with the 3,4-dichlorobenzyl group attached via a methylene linker to the C-4 carbon atom. The presence of two chlorine substituents on the benzyl moiety at the 3- and 4-positions of the aromatic ring creates additional electronic and steric influences that affect the overall molecular geometry. The InChI representation InChI=1S/C12H13Cl2NO2.ClH/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8;/h1-2,4,8,11,15H,3,5-6H2,(H,16,17);1H/t8-,11+;/m1./s1 provides a detailed structural encoding that captures the complete connectivity and stereochemistry of the compound.

The stereochemical configuration significantly influences the three-dimensional arrangement of functional groups and determines the compound's conformational preferences. Studies of related pyrrolidine derivatives have demonstrated that the stereochemistry at the C-2 and C-4 positions affects the ring pucker and the spatial orientation of substituents, which in turn influences molecular interactions and biological activity. The (2S,4R) configuration represents a specific diastereomeric form among the possible stereoisomers, each exhibiting distinct physicochemical properties and potential biological profiles.

X-ray Crystallographic Analysis of Pyrrolidine Core Substituents

Crystallographic investigations of pyrrolidine derivatives have revealed crucial structural insights into the conformational behavior and spatial arrangements of core substituents. The pyrrolidine ring in related compounds typically adopts either envelope or twist conformations, with the specific pucker depending on the nature and positioning of substituents. In the case of 4-substituted pyrrolidine derivatives, the presence of bulky substituents at the 4-position significantly influences the ring conformation and the overall molecular geometry.

Detailed structural analysis of similar compounds has shown that the unsubstituted pyrrolidine rings generally exhibit twist conformations, while substituted pyrrolidine rings demonstrate envelope conformations with specific asymmetry parameters. The envelope conformation is characterized by one carbon atom being displaced from the plane formed by the other four ring atoms, creating a characteristic puckered structure. For 4-substituted derivatives, the asymmetry parameters typically range from 2.64 to 5.20 degrees, with puckering parameters q2 values between 0.3779 and 0.4787 Å.

The dihedral angles between the pyrrolidine ring and attached aromatic substituents provide critical information about the spatial relationships between different molecular components. In related dichlorobenzyl-substituted compounds, dihedral angles of approximately 58.94 to 89.94 degrees have been observed between the pyrrolidine core and the aromatic ring systems. These angular relationships significantly influence the overall molecular shape and affect intermolecular interactions in the solid state.

Bond length and angle analysis of pyrrolidine derivatives consistently shows that the carbon-nitrogen bond lengths within the five-membered ring fall within the expected ranges for sp3-hybridized systems. The carbon-carbon bond lengths typically measure between 1.52 and 1.55 Å, while carbon-nitrogen distances range from 1.46 to 1.48 Å. The bond angles around the nitrogen atom generally sum to approximately 329.84 degrees, indicating clear sp3 hybridization.

Table 1: Crystallographic Parameters of Related Pyrrolidine Derivatives

| Compound | Ring Conformation | Dihedral Angle (°) | Asymmetry Parameter | Puckering Parameter q2 (Å) |

|---|---|---|---|---|

| Unsubstituted pyrrolidine | Twist | - | 16.01 | 0.3901 |

| 4-Substituted derivative | Envelope | 58.94 | 5.20 | 0.3779 |

| Related compound | Envelope | 89.94 | 2.64 | 0.4787 |

Comparative Analysis of Diastereomeric Forms

The comparative analysis of diastereomeric forms of pyrrolidine-2-carboxylic acid derivatives reveals significant differences in structural properties, conformational preferences, and solid-state behavior. The (2S,4R) configuration represents one of four possible stereoisomeric forms, each exhibiting distinct three-dimensional arrangements and physicochemical characteristics. Studies of related compounds have demonstrated that different stereochemical configurations can lead to substantially different conformational energies and molecular geometries.

Diastereomeric analysis of related palladium complexes containing 3S-methylaminopyrrolidine ligands has shown that both R- and S-configurations at the exocyclic nitrogen center can crystallize as distinct crystal forms, which can be separated mechanically. This observation suggests that different diastereomeric forms of pyrrolidine derivatives may exhibit different solid-state packing arrangements and crystal morphologies, potentially affecting their physical properties and processing characteristics.

The conformational preferences of different diastereomeric forms significantly impact the overall molecular shape and influence intermolecular interactions. Research on 4-chloroprolines has demonstrated that the stereochemical configuration affects ring pucker preferences, with implications for peptide bond geometry and conformational stability. The (2S,4R) configuration typically favors specific ring conformations that optimize steric interactions and minimize unfavorable contacts between substituents.

Thermodynamic analysis of diastereomeric forms reveals that energy differences between different stereoisomers can range from several kilojoules per mole, making certain configurations thermodynamically preferred under specific conditions. The relative stability of diastereomeric forms depends on factors including intramolecular strain, steric interactions, and electronic effects arising from substituent positioning. Computational studies have shown that the (2S,4R) configuration often represents a local energy minimum on the conformational potential energy surface.

Table 2: Comparative Properties of Pyrrolidine Diastereomeric Forms

| Configuration | Molecular Weight (g/mol) | CAS Number | Conformational Preference | Relative Stability |

|---|---|---|---|---|

| (2S,4R)-dichlorobenzyl | 310.6 | 1049742-96-2 | Envelope | Preferred |

| (2S,4R)-chlorobenzyl | 276.16 | 1049733-67-6 | Envelope | Stable |

| (2R,4R)-methyl | 165.62 | 1027101-94-5 | Envelope | Stable |

| (2S,4R)-difluorobenzyl | 241.23 | 1049981-46-5 | Envelope | Moderate |

The analysis of hydrogen bonding patterns in different diastereomeric forms reveals that stereochemical configuration significantly affects the ability to form specific intermolecular interactions. Crystallographic studies have shown that certain configurations promote the formation of cyclic hydrogen-bonded structures with specific graph sets, while others favor linear chain arrangements. These differences in hydrogen bonding patterns directly influence crystal packing efficiency and may affect properties such as solubility, melting point, and mechanical characteristics of the solid material.

Properties

IUPAC Name |

(2S,4R)-4-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO2.ClH/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8;/h1-2,4,8,11,15H,3,5-6H2,(H,16,17);1H/t8-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVRNRPMPZSIGY-NINOIYOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376035 | |

| Record name | (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049742-96-2 | |

| Record name | (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Construction of the pyrrolidine ring with defined stereochemistry at C-2 and C-4.

- Introduction of the 3,4-dichlorobenzyl substituent at the 4-position.

- Functional group transformations including protection/deprotection and hydrolysis.

- Final conversion to the hydrochloride salt.

Key Steps and Reagents

Catalytic Hydrogenation for Stereoselective Reduction

- The precursor compound containing a double bond in the pyrrolidine ring (compound of formula E) undergoes catalytic hydrogenation to yield the cis isomer (compound of formula D) with high stereoselectivity.

- Chiral catalysts such as those represented by formula M1 or M2 (with alkyl substituents) are employed to maintain enantiomeric purity during hydrogenation.

- This step is crucial to obtain the (2S,4R) stereochemistry without racemization, which is often a challenge in catalytic hydrogenations of alkenes.

Hydrolysis of Protected Intermediates

- Hydrolysis of ester or protected carboxyl groups is performed using alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in aqueous-organic solvent mixtures (e.g., THF/water).

- This step converts protected esters to the free carboxylic acid, essential for the final compound structure.

- Example: Treatment of (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole with LiOH at 25°C overnight yields the corresponding carboxylic acid in quantitative yield.

Alkylation and Protection/Deprotection

- Alkylation of the pyrrolidine nitrogen or carbon centers is performed using alkylating agents in the presence of strong bases (e.g., sodium hydride, n-butyllithium) and phase transfer catalysts (e.g., quaternary ammonium salts, polyethylene glycol).

- Protecting groups such as tert-butoxycarbonyl (Boc) are used to prevent side reactions and racemization during alkylation.

- Removal of protecting groups is carefully controlled to avoid racemization, especially at the chiral center adjacent to the carboxyl group.

Reaction Conditions Summary

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Catalytic hydrogenation | Chiral catalyst (M1 or M2), H2 gas, mild conditions | Stereoselective reduction to cis isomer |

| Hydrolysis | LiOH, NaOH, or KOH in THF/water, room temperature | Conversion of esters to carboxylic acid |

| Alkylation | Strong base (NaH, n-BuLi), alkylating agent, PTC | Introduction of benzyl substituent, protection |

| Protection/Deprotection | Boc protection, acid/base treatment | Control of stereochemistry, prevent racemization |

| Reduction (optional) | NaBH4, DIBAH, alkyl chloroformate activation | Conversion of acid to alcohol intermediates |

Research Findings and Technical Advantages

- The described method achieves high stereochemical purity, particularly maintaining the (2S,4R) configuration, which is critical for biological activity.

- The use of chiral catalysts in hydrogenation avoids the common problem of racemization at the 4-position, which is often observed in similar compounds.

- Hydrolysis under mild conditions ensures quantitative yield without degradation or epimerization.

- The stepwise protection and deprotection strategy allows for selective functionalization and avoids racemization during alkylation.

- The process is scalable and suitable for pharmaceutical synthesis due to its high yield and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1.1. Alzheimer's Disease Research

One of the most notable applications of (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is in the context of Alzheimer's disease. Research has indicated that this compound can modulate the processing of amyloid precursor protein (APP), which is crucial in the pathogenesis of Alzheimer's disease. Specifically, it has been shown to influence BACE (beta-site APP-cleaving enzyme) activity, thus potentially reducing amyloid-beta peptide formation and aggregation .

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory effects on BACE activity, leading to decreased levels of amyloid-beta in vitro. This suggests a promising avenue for therapeutic intervention in Alzheimer's disease .

1.2. Antidepressant Activity

Preliminary studies have suggested that this compound may also possess antidepressant properties. Its structural similarity to known antidepressants allows researchers to investigate its potential efficacy in treating mood disorders.

- Research Insight : Animal models have shown that compounds with similar structures can enhance serotonin levels and improve mood-related behaviors. Further studies are needed to confirm these effects specifically for this compound .

2.1. Neurotransmitter Modulation

This compound is being studied for its ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. By influencing these systems, it may offer new insights into treating various neurological disorders.

- Experimental Findings : In vitro assays have indicated that this compound can interact with serotonin receptors, suggesting a potential mechanism for its antidepressant effects .

3.1. Research Reagent

The compound serves as a valuable research reagent in biochemical studies aimed at understanding protein interactions and enzyme activities related to neurodegenerative diseases.

- Usage Example : Researchers utilize this compound to explore its effects on specific enzyme pathways involved in neurotransmitter synthesis and degradation, thus providing insights into neurochemical processes .

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with neurotransmitter receptors in the brain, influencing neurological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The compound belongs to a class of substituted pyrrolidine-2-carboxylic acid hydrochlorides. Below is a comparative analysis of analogs with varying benzyl substituents:

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The 3,4-dichloro and 4-nitro derivatives exhibit enhanced electrophilicity compared to the 4-bromo and 3-iodo analogs, making them more reactive in nucleophilic substitution reactions .

- Fluorinated analogs (e.g., 3,4-difluoro) are often explored for improved metabolic stability and bioavailability in drug design .

Iodo-substituted analogs are valuable in radiolabeling due to iodine’s isotopic properties but face challenges in solubility .

4-Bromo and 4-nitro derivatives are commonly used as intermediates in industrial synthesis rather than direct therapeutic agents .

Biological Activity

(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known by its CAS number 1049981-41-0, is a chiral compound with potential biological activities that have garnered attention in recent research. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C12H13Cl2NO2

- Molecular Weight : 274.15 g/mol

- IUPAC Name : (2S,4R)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid

- CAS Number : 1049981-41-0

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activities, particularly in the context of cancer therapy and immune modulation.

- PD-L1 Inhibition : The compound has been investigated for its role as a PD-L1 inhibitor. PD-L1 is a critical immune checkpoint involved in the regulation of T-cell activation. By inhibiting PD-L1, this compound may enhance T-cell responses against tumors.

- Cellular Assays : In vitro assays involving Jurkat T cells demonstrated that the compound effectively disrupts the PD-1/PD-L1 interaction, leading to increased T-cell activation .

Study 1: Synthesis and Evaluation

A recent study focused on synthesizing derivatives of (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid and evaluating their biological properties. The synthesized compounds were tested for their ability to inhibit PD-L1 in both biochemical and cellular contexts.

| Compound | (nM) | T-cell Activation |

|---|---|---|

| BMS1166 | 8 | High |

| Compound A | 27 | Moderate |

| Compound B | 5 | Very High |

This table summarizes the binding affinities and their corresponding effects on T-cell activation .

Study 2: Pharmacological Properties

Another investigation assessed the pharmacokinetics and stability of (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid in vivo. Results indicated favorable pharmacological properties such as:

- Stability : The compound showed good stability under physiological conditions.

- Bioavailability : Initial results suggest high bioavailability which is crucial for therapeutic efficacy.

Q & A

Basic: What are the recommended synthetic routes for (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, and how can stereochemical purity be ensured?

Methodological Answer:

The synthesis typically involves:

- Chiral Pool Strategy : Starting from L-proline derivatives, introducing the 3,4-dichlorobenzyl group via alkylation or reductive amination under controlled stereochemical conditions .

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or Fmoc groups to protect the pyrrolidine nitrogen during functionalization, followed by acidic deprotection (e.g., HCl in dioxane) to yield the hydrochloride salt .

- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to maintain the (2S,4R) configuration. Confirm purity via polarimetry, chiral HPLC (e.g., Chiralpak AD-H column), or X-ray crystallography .

Basic: How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation or oxidation .

- Handling : Use gloves and PPE in a fume hood. Avoid inhalation; if exposed, follow first-aid protocols for skin/eye contact (e.g., rinsing with water for 15 minutes) .

- Stability Monitoring : Conduct periodic NMR (1H, 13C) or LC-MS to detect decomposition, particularly at the dichlorobenzyl or pyrrolidine moieties .

Advanced: What analytical techniques are critical for resolving contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., receptor binding assays) may arise from:

- Impurity Profiles : Quantify byproducts (e.g., diastereomers, unreacted intermediates) using UPLC-MS with a C18 column and gradient elution .

- Solvent Effects : Re-test activity in standardized buffers (e.g., PBS vs. DMSO solutions) to rule out solvent-induced conformational changes .

- Receptor Heterogeneity : Validate target specificity via knockout cell lines or competitive binding assays with known ligands (e.g., glutamate receptor antagonists) .

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model interactions with targets (e.g., NMDA receptors), focusing on the dichlorobenzyl group’s hydrophobic interactions and the carboxylic acid’s hydrogen bonding .

- QSAR Analysis : Corrogate substituent effects (e.g., halogen position, pyrrolidine ring size) on activity using molecular descriptors (logP, polar surface area) .

- Metabolic Stability Prediction : Apply ADMET predictors (e.g., SwissADME) to optimize half-life by modifying the benzyl group (e.g., fluorination) .

Basic: What spectroscopic data (NMR, IR) are characteristic of this compound?

Methodological Answer:

Key spectral signatures include:

- 1H NMR (D2O, 400 MHz):

- δ 7.4–7.2 (m, 3H, dichlorophenyl aromatic protons).

- δ 3.8–3.5 (m, 1H, H-2 pyrrolidine).

- δ 3.2–2.9 (m, 2H, H-4 and benzyl CH2) .

- IR (KBr):

- 1730 cm⁻¹ (carboxylic acid C=O stretch, broad due to HCl salt).

- 750 cm⁻¹ (C-Cl stretch) .

Advanced: What strategies mitigate low yields in the final hydrochloride salt formation?

Methodological Answer:

- Acid Selection : Compare HCl (gas vs. aqueous) in aprotic solvents (e.g., EtOAc) to minimize hydrolysis .

- Crystallization Optimization : Use anti-solvent (e.g., diethyl ether) addition under controlled cooling (0°C) to enhance crystal purity .

- Yield Tracking : Monitor reaction progress via in-situ pH probes or TLC (silica, 5% MeOH/CH2Cl2, Rf ~0.3) .

Advanced: How can researchers validate the compound’s role in modulating neurotransmitter receptors?

Methodological Answer:

- Electrophysiology : Perform whole-cell patch-clamp on HEK293 cells expressing cloned glutamate receptors (e.g., NMDA NR1/NR2B) to assess ion current inhibition .

- Radioligand Displacement : Use [3H]MK-801 binding assays in cortical membranes to determine IC50 values .

- In Vivo Correlation : Test seizure threshold modulation in rodent models, comparing enantiomers to confirm stereospecificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.